REACTION_SMILES
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[C:1]1(=[O:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6]1.[C:8]([CH2:9][C:10](=[O:11])[O:12][CH3:13])(=[O:14])[O:15][CH3:16].[CH3:17][C:18](=[O:19])[CH3:20]>>[C:1]1(=[O:7])[CH2:2][CH:3]([CH:9]([C:8](=[O:14])[O:15][CH3:16])[C:10](=[O:11])[O:12][CH3:13])[CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Type
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product
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Smiles
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COC(=O)C(C(=O)OC)C1CCCC(=O)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]1(=[O:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6]1.[C:8]([CH2:9][C:10](=[O:11])[O:12][CH3:13])(=[O:14])[O:15][CH3:16].[CH3:17][C:18](=[O:19])[CH3:20]>>[C:1]1(=[O:7])[CH2:2][CH:3]([CH:9]([C:8](=[O:14])[O:15][CH3:16])[C:10](=[O:11])[O:12][CH3:13])[CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CCCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COC(=O)CC(=O)OC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C(=O)OC)C1CCCC(=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]1(=[O:7])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6]1.[C:8]([CH2:9][C:10](=[O:11])[O:12][CH3:13])(=[O:14])[O:15][CH3:16].[CH3:17][C:18](=[O:19])[CH3:20]>>[C:1]1(=[O:7])[CH2:2][CH:3]([CH:9]([C:8](=[O:14])[O:15][CH3:16])[C:10](=[O:11])[O:12][CH3:13])[CH2:4][CH2:5][CH2:6]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O=C1C=CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C(=O)OC)C1CCCC(=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |